molecular formula C18H12Cl2 B3031659 2,4-Dichloro-1-(4-phenylphenyl)benzene CAS No. 61576-83-8

2,4-Dichloro-1-(4-phenylphenyl)benzene

Cat. No. B3031659
CAS RN: 61576-83-8
M. Wt: 299.2 g/mol
InChI Key: HYMJLPTYAPEAHL-UHFFFAOYSA-N
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Description

The compound "2,4-Dichloro-1-(4-phenylphenyl)benzene" is a chlorinated derivative of biphenyl, which is a class of compounds known for their two phenyl rings connected by a single covalent bond. While the specific compound is not directly studied in the provided papers, related structures and their properties have been investigated, which can offer insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported, such as the benzo[1,2-b:4,5-b']dichalcogenophenes, which include sulfur, selenium, and tellurium analogs . These compounds were synthesized using a general and convenient method and were structurally characterized by single-crystal X-ray analysis. Although the specific synthesis of "2,4-Dichloro-1-(4-phenylphenyl)benzene" is not detailed, the methodologies used for synthesizing structurally similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the molecular geometry, vibrational wave numbers, and frontier molecular orbitals of a pyrazolone derivative were calculated using density functional theory (DFT), and the compound was characterized by IR, NMR, and X-ray single crystal diffraction analysis . Similarly, the molecular structure of a benzene-solvated donor–acceptor complex was determined, providing insights into the bond lengths and angles that could be expected in similar molecules . These studies suggest that "2,4-Dichloro-1-(4-phenylphenyl)benzene" would likely exhibit a planar structure with specific bond angles influenced by substituent effects.

Chemical Reactions Analysis

The provided papers do not directly address the chemical reactions of "2,4-Dichloro-1-(4-phenylphenyl)benzene." However, the reactivity of chlorinated biphenyls can be inferred from the physicochemical properties and molecular interactions observed in related compounds. For example, the presence of chlorine substituents can lead to various intermolecular interactions, as seen in the dihydroxylated metabolite of dichlorobiphenyl, which displays intramolecular hydrogen bonding and π-π stacking .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been elucidated through techniques such as cyclic voltammetry (CV) and UV-vis spectra . These properties are crucial for understanding the behavior of "2,4-Dichloro-1-(4-phenylphenyl)benzene" in different environments. The presence of chlorine atoms is likely to affect the compound's polarity, solubility, and potential for forming intermolecular interactions, as evidenced by the observed molecular packing influenced by weak but significant interactions in a pyrazolone derivative .

Scientific Research Applications

Photocatalytic Oxidation

2,4-Dichlorophenol (2,4-DCP), a related compound to 2,4-Dichloro-1-(4-phenylphenyl)benzene, has been studied for its photocatalytic oxidation by CdS. This process is influenced by the pH value, showing different oxidation mechanisms and intermediates like benzene and hydroxylated biphenyl at varying pH levels (Tang & Huang, 1995).

Structural Analysis

Studies on 2,3-Dichloro-3',4'-dihydroxybiphenyl, another related compound, reveal details about intramolecular hydrogen bonding and the structure of chlorinated benzene rings. These insights can be beneficial for understanding the behavior of similar compounds, including 2,4-Dichloro-1-(4-phenylphenyl)benzene (Dhakal, Parkin, & Lehmler, 2019).

Material Science Applications

Hyperbranched conjugated poly(tetraphenylethene) has been synthesized for various applications like fluorescent photopatterning, optical limiting, and explosive detection. This research involves the polymerization of compounds structurally similar to 2,4-Dichloro-1-(4-phenylphenyl)benzene, suggesting potential uses in advanced material science (Hu et al., 2012).

Ligand Synthesis

Research on sterically encumbered systems for low-coordinate phosphorus centers includes the synthesis of compounds with a structure related to 2,4-Dichloro-1-(4-phenylphenyl)benzene. These studies contribute to the development of novel materials with specific chemical properties (Shah et al., 2000).

properties

IUPAC Name

2,4-dichloro-1-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2/c19-16-10-11-17(18(20)12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMJLPTYAPEAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977164
Record name 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(4-phenylphenyl)benzene

CAS RN

61576-83-8
Record name 2,4-Dichloro-1-(4-phenylphenyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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